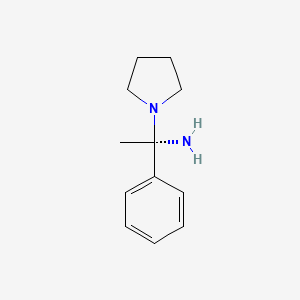

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine

Description

(1R)-1-phényl-1-pyrrolidin-1-yléthanamine est un composé organique appartenant à la classe des alkylamines. Il s'agit d'une molécule chirale avec un seul atome de carbone asymétrique, et peut exister sous deux énantiomères, (1R)-1-phényl-1-pyrrolidin-1-yléthanamine et (1S)-1-phényl-1-pyrrolidin-1-yléthanamine. Ce composé a un large éventail d'applications dans les domaines de la chimie et de la biologie.

Propriétés

Formule moléculaire |

C12H18N2 |

|---|---|

Poids moléculaire |

190.28 g/mol |

Nom IUPAC |

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m1/s1 |

Clé InChI |

BDHVAROEPHSXEN-GFCCVEGCSA-N |

SMILES isomérique |

C[C@@](C1=CC=CC=C1)(N)N2CCCC2 |

SMILES canonique |

CC(C1=CC=CC=C1)(N)N2CCCC2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de (1R)-1-phényl-1-pyrrolidin-1-yléthanamine peut être réalisée par différentes méthodes. Une approche courante implique la dihydroxylation asymétrique du 1-phénylcyclohexène en utilisant des réactions catalysées par l'osmium. Le processus implique l'utilisation de ferricyanure de potassium, de carbonate de potassium anhydre, de méthanesulfonamide, d'osmate de potassium dihydraté et d'alcool tert-butylique. Le mélange réactionnel est agité vigoureusement pendant deux jours, ce qui conduit à la formation du produit désiré .

Méthodes de production industrielle : La production industrielle de (1R)-1-phényl-1-pyrrolidin-1-yléthanamine implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes requises pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : (1R)-1-phényl-1-pyrrolidin-1-yléthanamine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure et les propriétés du composé pour des applications spécifiques.

Réactifs et conditions courantes : Les réactifs couramment utilisés dans les réactions de (1R)-1-phényl-1-pyrrolidin-1-yléthanamine comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les conditions réactionnelles varient en fonction du produit souhaité, la température, le solvant et le temps de réaction étant des facteurs critiques.

Principaux produits formés : Les principaux produits formés à partir des réactions de (1R)-1-phényl-1-pyrrolidin-1-yléthanamine dépendent des conditions réactionnelles spécifiques. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools ou des amines.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de (1R)-1-phényl-1-pyrrolidin-1-yléthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à des récepteurs ou à des enzymes, modulant leur activité. Cette interaction peut conduire à diverses réponses physiologiques et biochimiques, en fonction de la cible et du contexte dans lequel le composé est utilisé.

Mécanisme D'action

The mechanism of action of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the target and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

(1R)-1-phényl-1-pyrrolidin-1-yléthanamine peut être comparé à d'autres composés similaires, tels que (1R)-1-phényléthanamine et (1R,2S)-1-phényl-2-(1-pyrrolidinyl)propan-1-ol . Ces composés partagent des similitudes structurales mais diffèrent par leurs groupes fonctionnels et leur stéréochimie spécifiques. Les propriétés uniques de (1R)-1-phényl-1-pyrrolidin-1-yléthanamine le rendent particulièrement précieux pour certaines applications, telles que son utilisation comme catalyseur chiral et dans la synthèse énantiosélective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.